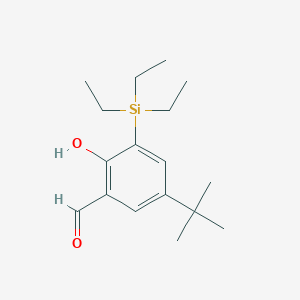
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde is an organic compound with a complex structure that includes a benzaldehyde core substituted with a tert-butyl group, a hydroxyl group, and a triethylsilyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde typically involves multiple steps. One common method includes the protection of the hydroxyl group followed by the introduction of the triethylsilyl group. The tert-butyl group is then introduced through a Friedel-Crafts alkylation reaction. The final step involves the oxidation of the corresponding alcohol to form the benzaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar steps as the laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The triethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used to replace the triethylsilyl group.
Major Products Formed
Oxidation: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzoic acid.
Reduction: 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups can form hydrogen bonds and participate in nucleophilic and electrophilic reactions. The triethylsilyl group can protect the hydroxyl group from unwanted reactions, allowing for selective modifications.
Comparison with Similar Compounds
Similar Compounds
5-(1,1-Dimethylethyl)-2-hydroxybenzaldehyde: Lacks the triethylsilyl group, making it less sterically hindered.
2-Hydroxy-5-tert-butylbenzaldehyde: Similar structure but without the triethylsilyl group.
5-(1,1-Dimethylethyl)-2,3-dihydroxybenzaldehyde: Contains an additional hydroxyl group, increasing its reactivity.
Uniqueness
5-(1,1-Dimethylethyl)-2-hydroxy-3-(triethylsilyl)benzaldehyde is unique due to the presence of the triethylsilyl group, which provides steric protection and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and a useful tool in various research applications.
Properties
Molecular Formula |
C17H28O2Si |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
5-tert-butyl-2-hydroxy-3-triethylsilylbenzaldehyde |
InChI |
InChI=1S/C17H28O2Si/c1-7-20(8-2,9-3)15-11-14(17(4,5)6)10-13(12-18)16(15)19/h10-12,19H,7-9H2,1-6H3 |
InChI Key |
QLXGCGZEYGQXHD-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C1=CC(=CC(=C1O)C=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11754747.png)
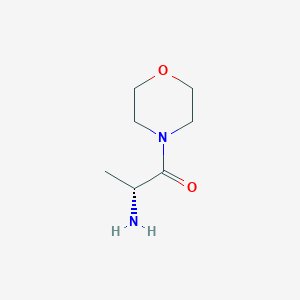
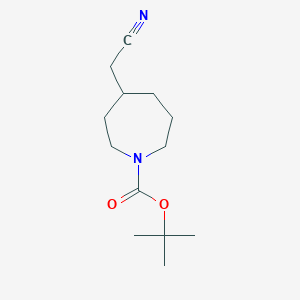
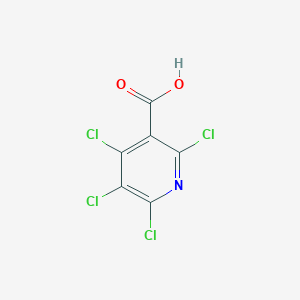
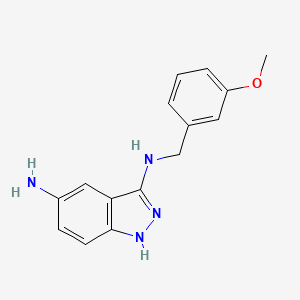
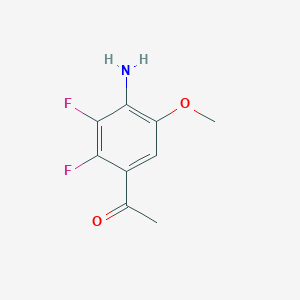
![2-[(Oxan-4-yl)amino]benzoic acid](/img/structure/B11754785.png)
![(4aS,8S,8aS)-5-[(tert-butoxy)carbonyl]-octahydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B11754792.png)
![1-[(1R,5S,6R)-3-benzyl-3-azabicyclo[3.2.0]heptan-6-yl]methanamine](/img/structure/B11754796.png)
![2,3-Dihydrofuro[3,2-b]pyridine-6-carbaldehyde](/img/structure/B11754806.png)
![{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}(propyl)amine](/img/structure/B11754813.png)
![{1-[4-(Propan-2-yl)phenyl]ethyl}hydrazine](/img/structure/B11754815.png)
![(S)-3,3-Dimethyl-1,7A-dihydro-3H,5H-pyrrolo[1,2-C]oxazol-5-one](/img/structure/B11754822.png)
![9-Chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B11754849.png)
